6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an aniline group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A compound with a similar structure, used as an anti-inflammatory drug.
Pyridinecarboxylic acids: A group of compounds with a pyridine ring and carboxylic acid functionality.
Uniqueness
6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
66364-72-5 |
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Molecular Formula |
C24H18N4O3 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-(4-pyridin-2-ylanilino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C24H18N4O3/c29-23-13-12-20(15-21(23)24(30)31)28-27-19-10-8-18(9-11-19)26-17-6-4-16(5-7-17)22-3-1-2-14-25-22/h1-15,26,29H,(H,30,31) |
InChI Key |
VCKFCKVCZQPKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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